5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
5-amino-1-(2-ethylphenyl)pyrazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4/c1-2-9-5-3-4-6-11(9)16-12(14)10(7-13)8-15-16/h3-6,8H,2,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQJYFKHODJZKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1N2C(=C(C=N2)C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-ethylphenylhydrazine with ethyl cyanoacetate under basic conditions, followed by cyclization and subsequent functional group transformations to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Electrophiles such as halogens, alkylating agents, and acylating agents are used under acidic or basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Insecticidal Properties
One of the most significant applications of 5-amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile is its use as an insecticide. Research indicates that compounds within the pyrazole family exhibit potent insecticidal activity against various pests. For instance, studies have shown that derivatives of this compound demonstrate effectiveness against Tuta absoluta, a notorious pest in tomato crops. In controlled experiments, treatments with this compound resulted in up to 75% mortality of larvae within 48 hours .
Case Study 1: Synthesis and Efficacy Evaluation
A recent study focused on synthesizing various pyrazole derivatives using a novel catalyst system. The researchers reported that the synthesized compounds exhibited significant insecticidal activity. The study highlighted the efficiency of using layered double hydroxides as catalysts for the green synthesis of these compounds, achieving high yields and reduced environmental impact .
Case Study 2: Field Trials
Field trials conducted on tomato crops treated with formulations containing this compound demonstrated promising results in pest control. The trials indicated a marked reduction in pest populations and an increase in crop yield compared to untreated control plots .
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The amino and carbonitrile groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The substituents on the phenyl ring and pyrazole core significantly influence molecular properties. Key analogs include:
Key Observations :
- In contrast, electron-donating groups (e.g., -CH3 in 4-methylphenyl) increase electron density, which may stabilize the molecule .
- Steric Effects : Bulky substituents like 2-ethylphenyl could introduce steric hindrance, affecting binding interactions in biological systems or crystallization behavior.
Physicochemical Properties
- Melting Points: Analogs with nitro groups (e.g., 5-Amino-1-(2,4-dinitrophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbonitrile) exhibit higher melting points (228–229°C) compared to those with hydroxyphenyl (179–180°C), likely due to stronger intermolecular interactions (e.g., hydrogen bonding and π-π stacking) .
- Crystallography: The crystal structure of 5-Amino-1-(2-chloroethyl)-1H-pyrazole-4-carbonitrile reveals hydrogen bonding between the amino group and nitrile, contributing to a dense molecular packing (density = 1.440 Mg/m³) . Similar packing patterns may occur in the 2-ethylphenyl analog.
Biological Activity
Synthesis
The synthesis of 5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile typically involves a Michael-type addition reaction. This method utilizes (ethoxymethylene)malononitrile in conjunction with aryl hydrazines, with regioselectivity being crucial to avoid isomer formation. Yields from this synthesis can range from 47% to 93%, indicating efficiency under mild conditions suitable for both academic and industrial applications .
Biological Activities
Research on the biological activities of pyrazole derivatives suggests that compounds like this compound may exhibit several pharmacological effects, including:
- Anti-inflammatory properties : Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in inflammatory processes. For instance, some derivatives have displayed significant COX-2 selectivity, suggesting potential use as anti-inflammatory agents .
- Antimicrobial activity : The pyrazole scaffold has been associated with antibacterial and antifungal properties. Compounds within this class have demonstrated effectiveness against various pathogens, although specific studies on this compound are still needed to confirm its efficacy .
- Anticancer potential : Preliminary studies indicate that pyrazole derivatives may possess anticancer properties through mechanisms involving apoptosis induction and inhibition of tumor growth. However, detailed investigations into the specific effects of this compound on cancer cell lines are required .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds is often influenced by their structural characteristics. The presence of an ethyl group at the ortho position of the phenyl ring in this compound enhances lipophilicity, which may improve bioavailability compared to other derivatives. This structural modification can significantly affect the compound's interaction with biological targets and its overall pharmacological profile .
Case Studies
Several studies have explored the biological activities of structurally similar compounds:
- Anti-inflammatory Activity : A series of substituted pyrazoles were evaluated for their COX inhibitory activities. Compounds with similar structural motifs demonstrated significant anti-inflammatory effects in vivo, suggesting a potential pathway for therapeutic applications .
- Antimicrobial Studies : Research on related pyrazole derivatives highlighted their effectiveness against bacterial strains, indicating a broad spectrum of antimicrobial activity. These findings warrant further exploration into the specific antimicrobial effects of this compound .
Comparative Analysis
The following table summarizes the similarities between this compound and other related pyrazole compounds:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 5-Amino-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile | 103646-82-8 | 0.94 |
| 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile | 51516-70-2 | 0.86 |
| 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | 51516-68-8 | 0.85 |
This comparison illustrates how variations in the phenyl ring substitution can influence both biological activity and interaction profiles.
Q & A
Q. What are the key considerations for optimizing the synthesis of 5-Amino-1-(2-ethylphenyl)-1H-pyrazole-4-carbonitrile?
Synthesis optimization requires careful control of reaction parameters. For pyrazole derivatives, temperature (typically 60–120°C), solvent choice (polar aprotic solvents like DMSO or DMF), and catalysts (e.g., lithium hydroxide) significantly impact yield and purity . Multi-step protocols, such as cyclocondensation of hydrazines with β-ketonitriles, are common. Purity is confirmed via HPLC or TLC, and intermediates should be characterized by NMR and IR spectroscopy .
Q. How can the structural integrity of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation, providing bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding) . Complementary techniques include:
- ¹H/¹³C NMR : To verify substituent positions and aromatic ring interactions .
- IR Spectroscopy : Confirms functional groups (e.g., nitrile stretch ~2200 cm⁻¹, amino N–H ~3300 cm⁻¹) .
- Mass Spectrometry : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are suitable for this compound?
Initial assays should focus on target engagement. For pyrazole derivatives, common screens include:
- Enzyme Inhibition Assays : Measure IC₅₀ values against kinases or proteases using fluorogenic substrates .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs (e.g., adenosine receptors) .
- Antimicrobial Testing : Broth microdilution to determine MIC values against bacterial/fungal strains .
Advanced Research Questions
Q. How do substituent variations on the phenyl ring affect biological activity?
Substituent electronic and steric properties modulate activity. For example:
- Electron-withdrawing groups (e.g., –NO₂, –F) enhance binding to hydrophobic pockets in enzymes .
- Ortho-substituents (e.g., 2-ethyl) may restrict rotational freedom, improving selectivity . Comparative studies of analogs (e.g., 4-fluoro vs. 2,4-dinitrophenyl derivatives) reveal structure-activity relationships (SAR) using molecular docking and free-energy calculations .
Q. What computational methods predict the pharmacological potential of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity and stability .
- Molecular Dynamics (MD) Simulations : Evaluate protein-ligand binding stability over time (e.g., RMSD < 2 Å over 100 ns) .
- ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and blood-brain barrier penetration .
Q. How can conflicting spectroscopic data be resolved during characterization?
Contradictions often arise from tautomerism or solvent effects. Strategies include:
- Variable Temperature NMR : Identifies tautomeric equilibria (e.g., pyrazole ring proton shifts) .
- Deuterium Exchange Experiments : Confirm labile protons (e.g., –NH₂) .
- Crystallographic Validation : Resolves ambiguity in substituent orientation .
Methodological Challenges and Solutions
Q. What strategies improve yield in multi-step syntheses of pyrazole-carbonitriles?
| Parameter | Optimal Range | Impact |
|---|---|---|
| Reaction Temperature | 80–100°C | Balances kinetics vs. decomposition |
| Solvent | DMSO or DMF | Enhances solubility of intermediates |
| Catalyst | LiOH or K₂CO₃ | Accelerates cyclization |
| Workup steps (e.g., column chromatography with ethyl acetate/hexane) and recrystallization (ethanol/acetone) are critical for purity . |
Q. How can intermolecular interactions in the solid state be exploited for material science applications?
SC-XRD data reveal supramolecular architectures stabilized by:
- N–H⋯N Hydrogen Bonds : Between amino and nitrile groups .
- π-π Stacking : Between aromatic rings (distance ~3.5 Å) . These interactions guide the design of coordination polymers or organic semiconductors .
Data Contradictions and Analysis
Q. Why do biological activity results vary across analogs with similar substituents?
Subtle structural differences (e.g., –CH₂CH₃ vs. –CF₃) alter pharmacokinetics. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
